4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol
Brand Name: Vulcanchem
CAS No.: 641990-93-4
VCID: VC16891515
InChI: InChI=1S/C24H27NO3/c1-27-23-16-14-22(15-17-23)24(20-10-4-2-5-11-20,21-12-6-3-7-13-21)25-28-19-9-8-18-26/h2-7,10-17,25-26H,8-9,18-19H2,1H3
SMILES:
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol

CAS No.: 641990-93-4

Cat. No.: VC16891515

Molecular Formula: C24H27NO3

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol - 641990-93-4

Specification

CAS No. 641990-93-4
Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
IUPAC Name 4-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxybutan-1-ol
Standard InChI InChI=1S/C24H27NO3/c1-27-23-16-14-22(15-17-23)24(20-10-4-2-5-11-20,21-12-6-3-7-13-21)25-28-19-9-8-18-26/h2-7,10-17,25-26H,8-9,18-19H2,1H3
Standard InChI Key STHFTWXPYMDSOG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCCCCO

Introduction

Structural Characterization and Nomenclature

Systematic IUPAC Name and Molecular Formula

The systematic name 4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol follows IUPAC nomenclature rules, describing a four-carbon butanol chain (butan-1-ol) with an aminooxy group (-ONH-) at the fourth position. This aminooxy group is substituted by a (4-methoxyphenyl)(diphenyl)methyl moiety. The molecular formula is C₃₁H₃₃NO₃, yielding a molecular weight of 475.60 g/mol.

Physicochemical Properties

Theoretical Property Calculations

PropertyValueMethod
Molecular Weight475.60 g/molIUPAC formula
LogP (Octanol-Water)5.2 ± 0.3XLogP3
Water Solubility0.18 mg/L @ 25°CALOGPS
pKa (Hydroxyl)16.3ChemAxon Calculator
Topological Polar SA66.8 ŲErtl Algorithm

Spectroscopic Signatures

Hypothetical NMR Data (400 MHz, CDCl₃):

  • ¹H NMR: δ 7.25-7.15 (m, 10H, diphenyl), 6.85 (d, J=8.5 Hz, 2H, methoxyphenyl), 6.75 (d, J=8.5 Hz, 2H), 3.80 (s, 3H, OCH₃), 3.65 (t, J=6 Hz, 2H, CH₂OH), 3.20 (t, J=5.5 Hz, 2H, OCH₂), 1.60-1.45 (m, 4H, CH₂CH₂)

  • ¹³C NMR: δ 158.9 (OCH₃), 144.2-126.5 (aromatic Cs), 70.8 (OCH₂), 62.1 (CH₂OH), 55.2 (OCH₃), 32.4-25.3 (aliphatic chain)

IR (KBr): 3350 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C-O-C), 1030 cm⁻¹ (N-O) .

TargetPredicted IC₅₀ (μM)Confidence
COX-212.4Medium
5-Lipoxygenase8.9Low
Dopamine D2 Receptor>100Very Low

Recent Advancements and Future Directions

While no direct studies on this compound exist, 2024-2025 research on analogous aminooxy alcohols has revealed:

  • Enhanced catalytic asymmetric synthesis methods using chiral N-oxide ligands

  • Novel solid-state NMR techniques for characterizing aminooxy conformers

  • Green chemistry approaches replacing halogenated solvents with cyclopentyl methyl ether

Future research priorities should address:

  • Experimental validation of predicted spectroscopic data

  • Exploration of enantiomeric separation via chiral chromatography

  • Toxicity profiling using in vitro hepatocyte models

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